molecular formula C17H16N6S B5732578 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole

2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole

Cat. No. B5732578
M. Wt: 336.4 g/mol
InChI Key: SCRVMDVFYJBYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole, also known as ETB, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has been studied for its potential applications in a variety of scientific research fields, including cancer research, infectious disease research, and neuroscience. In cancer research, 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has been shown to inhibit the growth of several types of cancer cells, including prostate cancer, breast cancer, and lung cancer cells. In infectious disease research, 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus. In neuroscience research, 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in cancer cell growth and viral replication. 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, including topoisomerase II and DNA polymerase. 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has also been shown to inhibit the activity of several viral enzymes, including the HIV reverse transcriptase and the hepatitis C virus NS5B polymerase.
Biochemical and Physiological Effects
2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of neurotransmitter release in the brain. In cancer cells, 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has been shown to induce apoptosis by activating several signaling pathways involved in programmed cell death. In viral infections, 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has been shown to inhibit viral replication by interfering with the activity of viral enzymes and disrupting the viral life cycle. In the brain, 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has been shown to modulate neurotransmitter release by inhibiting the activity of several enzymes involved in neurotransmitter synthesis and release.

Advantages and Limitations for Lab Experiments

2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has several advantages for lab experiments, including its high potency and specificity for its target enzymes. 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has also been shown to have low toxicity in animal studies, making it a promising candidate for further research. However, one limitation of 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicities of 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole in humans.

Future Directions

There are several future directions for research on 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other scientific research fields. One promising area of research is the development of 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole derivatives with improved solubility and potency. Additionally, more research is needed to fully understand the mechanism of action of 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole involves several steps, starting with the reaction of 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with 1,2-dibromoethane to yield 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-dibromopropane. This intermediate is then reacted with sodium hydroxide and 1H-benzimidazole to yield the final product, 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole.

properties

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6S/c1-2-23-16(12-6-5-9-18-10-12)21-22-17(23)24-11-15-19-13-7-3-4-8-14(13)20-15/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRVMDVFYJBYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.